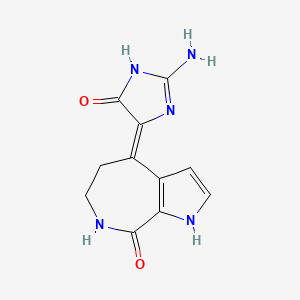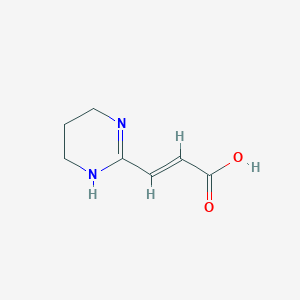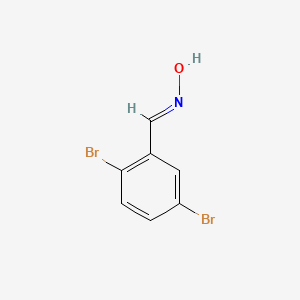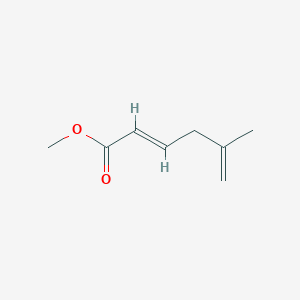
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-octadecanoate, also known as β-glucogallin, is a natural gallotannin compound found in various plants. This molecule has gained attention in the field of scientific research due to its numerous potential applications in various fields, including medicine, food, and cosmetics.
Mechanism of Action
The mechanism of action of β-glucogallin is complex and not fully understood. However, it is believed that β-glucogallin exerts its effects through various mechanisms, including the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways.
Biochemical and Physiological Effects
β-glucogallin has been shown to possess numerous biochemical and physiological effects. In vitro studies have demonstrated that β-glucogallin possesses potent antioxidant and anti-inflammatory properties. In vivo studies have shown that β-glucogallin can reduce oxidative stress, inflammation, and tumor growth in animal models. Furthermore, β-glucogallin has been shown to possess anti-diabetic properties by regulating blood glucose levels and improving insulin sensitivity.
Advantages and Limitations for Lab Experiments
One of the major advantages of using β-glucogallin in lab experiments is its natural origin, which makes it safe for use in humans and animals. Furthermore, β-glucogallin is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using β-glucogallin in lab experiments is its instability, which can affect its efficacy and reproducibility.
Future Directions
There are numerous future directions for research on β-glucogallin. One area of research is the development of novel synthesis methods to improve the yield and stability of β-glucogallin. Another area of research is the investigation of the mechanism of action of β-glucogallin and its potential applications in various fields, including medicine, food, and cosmetics. Furthermore, the development of β-glucogallin-based drugs and products for commercial use is an area of research that holds great potential.
Synthesis Methods
β-glucogallin can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction of gallic acid with glucose in the presence of a catalyst such as sulfuric acid or hydrochloric acid. Enzymatic synthesis involves the use of enzymes such as β-glucosidase and gallic acid esterase to catalyze the reaction between gallic acid and glucose. Microbial synthesis involves the use of microorganisms such as Aspergillus niger and Penicillium sp. to produce β-glucogallin through fermentation.
Scientific Research Applications
β-glucogallin has been extensively studied for its potential applications in various fields, including medicine, food, and cosmetics. In medicine, β-glucogallin has been shown to possess antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties. In food, β-glucogallin has been used as a natural preservative due to its antimicrobial properties. In cosmetics, β-glucogallin has been used as an anti-aging agent due to its ability to inhibit the activity of collagenase, an enzyme that breaks down collagen in the skin.
properties
CAS RN |
376646-06-9 |
|---|---|
Product Name |
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-octadecanoate |
Molecular Formula |
C₃₀H₅₆O₁₂ |
Molecular Weight |
608.76 |
synonyms |
(2S,3R,4R,5S,6R)-3,4-Dihydroxy-6-(hydroxymethyl)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl Stearate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Ethyl trans-Cinnamate-[d5]](/img/structure/B1141962.png)